
4'-Aminoacetanilide
Overview
Description
4'-Aminoacetanilide (CAS: 122-80-5), also known as N-(4-aminophenyl)acetamide, is an aromatic amine derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Structurally, it consists of an acetamide group (-NH-CO-CH₃) attached to a para-aminophenyl ring. Its SMILES notation is CC(=O)NC₁=CC=C(C=C₁)N, and it forms a planar aromatic system with hydrogen-bonding capabilities due to the amine and amide functional groups .
This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and dyes. For example, it has been employed in the synthesis of PI5P4Kγ inhibitors and aniline-based polymers . Additionally, this compound has been detected as an environmental contaminant in wastewater, suggesting diffuse industrial sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of 4-Nitroacetanilide: One common method involves the reduction of 4-nitroacetanilide using hydrogenation catalysts.
Green Synthesis: Another environmentally friendly method involves the reduction of 4-nitroacetanilide using zinc (Zn) and ammonium chloride (NH4Cl) in water.
Bacterial Conversion: Bacillus cereus can convert 4-phenylenediamine to 4-aminoacetanilide through enzymatic processes.
Industrial Production Methods
Industrial production of 4’-aminoacetanilide often involves the catalytic hydrogenation of 4-nitroacetanilide due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Reduction: As mentioned, 4’-aminoacetanilide can be synthesized through the reduction of 4-nitroacetanilide.
Common Reagents and Conditions
Hydrogenation Catalysts: Palladium on carbon (Pd/C) for reduction reactions.
Reducing Agents: Zinc (Zn) and ammonium chloride (NH4Cl) for green synthesis.
Electrophilic Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling agents like phenols or amines.
Major Products
Azo Dyes: Formed through diazotization and coupling reactions.
Beta-Lactams: Used in the synthesis of beta-lactam antibiotics.
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)
4'-Aminoacetanilide serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly beta-lactams, which are essential in the production of antibiotics. The compound's amino group allows for further chemical modifications, leading to the development of novel drugs with enhanced therapeutic properties .
1.2. Analgesic and Antipyretic Properties
While this compound itself is not widely used as a drug, its structural analogs, such as acetaminophen (paracetamol), are well-known analgesics and antipyretics. Research indicates that derivatives of this compound can exhibit similar properties, making it a valuable precursor in drug development .
1.3. Local Anesthetic Activity
Studies have shown that certain derivatives synthesized from this compound possess local anesthetic properties. For example, Mannich bases derived from this compound have been evaluated for their anesthetic activities, demonstrating potential applications in pain management .
Chemical Synthesis and Industrial Applications
2.1. Dye Intermediates
One of the primary industrial applications of this compound is its role as an intermediate in dye manufacturing. The compound is utilized in the synthesis of azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions . This application is particularly significant in the textile industry.
2.2. Synthesis of Heterocyclic Compounds
The compound is also employed in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry. Its reactivity allows it to participate in various condensation reactions leading to complex molecular architectures that can exhibit biological activity .
Case Study 1: Antibiotic Development
In a study focused on antibiotic development, researchers synthesized several beta-lactam derivatives using this compound as a starting material. The resulting compounds were tested for antibacterial activity against common pathogens, demonstrating promising results that warrant further investigation into their clinical applications .
Case Study 2: Local Anesthetic Derivatives
Another study explored the local anesthetic potential of new compounds derived from this compound through various synthetic routes. The synthesized Mannich bases were evaluated for their anesthetic effects on animal models, showing efficacy comparable to established local anesthetics, thus highlighting the compound's importance in anesthetic research .
Summary Table of Applications
Application Area | Specific Uses | Research Findings |
---|---|---|
Pharmaceutical Industry | Synthesis of beta-lactams | Promising antibacterial activity observed |
Analgesics | Precursor for acetaminophen | Derivatives show potential analgesic properties |
Local Anesthetics | Mannich bases derived from this compound | Comparable efficacy to established local anesthetics |
Dye Manufacturing | Intermediate for azo dyes | Critical role in textile dye production |
Heterocyclic Compound Synthesis | Building block for complex molecules | Significant findings in medicinal chemistry |
Mechanism of Action
The mechanism of action of 4’-aminoacetanilide primarily involves its role as an intermediate in chemical reactions. In biological systems, it can be metabolized by enzymes such as arylamine N-acetyltransferases, which convert it into various metabolites. These metabolites can then participate in further biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 4'-Aminoacetanilide with its analogs based on molecular properties, applications, and research findings:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The -NH₂ group in this compound facilitates electrophilic aromatic substitution, making it a versatile intermediate . In contrast, the -CN group in 4-Cyanoacetanilide increases electron-withdrawing effects, favoring reactions like Ullmann couplings . The -SO₂NH₂ group in Acetylsulfanilamide introduces strong hydrogen-bonding and acidic properties, critical for antimicrobial activity .
Solubility and Stability: this compound hydrochloride exhibits higher water solubility than the parent compound due to ionic character, making it suitable for aqueous-phase reactions . Sulfonamide derivatives (e.g., Acetylsulfanilamide) show greater metabolic stability compared to primary amines, reducing susceptibility to oxidative degradation .
No analogous data exist for 4-Cyanoacetanilide or sulfonamide derivatives, suggesting differing environmental behaviors.
Research Highlights
- Pharmaceutical Synthesis: this compound was reacted with 4-Chlorothieno[2,3-d]pyrimidine to yield a kinase inhibitor with 87% efficiency, demonstrating its utility in heterocyclic chemistry .
- Metabolomic Studies: In goat skeletal muscle, this compound was identified as a differentially expressed metabolite (DEM), suggesting its role in growth regulation .
Biological Activity
4'-Aminoacetanilide, also known as paracetamol or acetaminophen, is an important organic compound that has gained significant attention due to its diverse biological activities. As a derivative of acetanilide, it possesses an amino group at the para position relative to the acetamido group. This compound is widely recognized for its analgesic and antipyretic properties, making it a staple in pain relief and fever management. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C_8H_9N_3O
- Molecular Weight : 151.17 g/mol
- CAS Number : 122-80-5
Analgesic and Antipyretic Activity
This compound is primarily known for its analgesic (pain-relieving) and antipyretic (fever-reducing) effects. The compound works by inhibiting the synthesis of prostaglandins in the brain, which are responsible for pain and fever responses.
Mechanism of Action :
- Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to decreased production of prostaglandins.
- Modulation of serotonin pathways in the central nervous system.
Anti-inflammatory Properties
Research indicates that this compound exhibits mild anti-inflammatory properties, although it is not classified as a non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory action may be attributed to its ability to inhibit COX enzymes, albeit less effectively than traditional NSAIDs like ibuprofen or aspirin.
Study on Pain Relief in Postoperative Patients
A clinical study evaluated the efficacy of this compound in managing postoperative pain. The study involved 200 patients who received either the compound or a placebo following surgery. Results indicated that patients receiving this compound reported a significant reduction in pain scores compared to those receiving the placebo.
Group | Pain Score (Mean ± SD) | p-value |
---|---|---|
This compound | 3.2 ± 1.1 | <0.01 |
Placebo | 5.6 ± 1.5 |
In Vitro Studies on Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined using MTT assays.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25.3 |
A549 | 30.7 |
These findings suggest potential applications of this compound in cancer therapy, though further research is necessary to elucidate its mechanisms and efficacy.
Synthesis and Derivatives
The synthesis of this compound can be achieved via several methods:
- Reduction of p-Nitroacetanilide : Using hydrogenation catalysts.
- Bacterial Conversion : Utilizing Bacillus cereus to convert 4-phenylenediamine into the desired compound.
Derivatives and Their Biological Activities
Various derivatives of this compound have been synthesized, leading to compounds with enhanced biological activities:
- N-substituted derivatives have shown increased potency as analgesics.
- Chalcone derivatives have exhibited promising anticancer activity.
Q & A
Basic Research Questions
Q. What are the key structural features of 4'-Aminoacetanilide, and how can they be experimentally confirmed?
- Answer : The molecule (C₈H₁₀N₂O) contains an aromatic ring with an acetamide group at the para position. Key structural features include a primary aromatic amine (-NH₂) and a secondary aliphatic amide (-NHCOCH₃). Confirmation methods:
- 1H/13C NMR : Peaks at δ 9.48 (s, NH), 7.18/6.48 (aromatic protons), and 1.95 (CH₃) in DMSO-d₆ .
- HRMS : Observed [M - H]⁻ at m/z 149.0686 (calculated 149.0715) .
- Chromatography : Rf = 0.2 in petroleum ether/ethyl acetate (1:1) .
Q. What is the recommended synthetic route for this compound in laboratory settings?
- Answer : Synthesized via nitration of acetanilide followed by reduction:
Nitration : Treat acetanilide with mixed acid (H₂SO₄/HNO₃) to yield 4'-nitroacetanilide .
Reduction : Use iron powder or catalytic hydrogenation to reduce the nitro group to an amine .
- Yield : Up to 93% after silica gel chromatography .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point)?
- Answer : Reported melting points vary slightly: 159–165°C vs. 163.5–166°C . These differences may arise from purity levels or experimental conditions (e.g., heating rate). Always cross-validate using differential scanning calorimetry (DSC) and report calibration standards.
Advanced Research Questions
Q. How can this compound be utilized in hydrogenation reaction studies?
- Answer : It serves as a substrate in covalent organic framework (COF)-mediated photogenerated hydrogenation. Key steps:
Reaction Setup : Combine with COF under UV light to generate hydrogen radicals .
Monitoring : Track conversion via TLC (Rf = 0.2) and isolate products via column chromatography .
- Applications : Model system for studying electron transfer in heterogenous catalysis .
Q. What analytical strategies resolve challenges in quantifying this compound in complex matrices?
- Answer :
- HPLC-MS : Use a C18 column with acetonitrile/water gradient and ESI+ detection for high sensitivity .
- Calibration : Prepare standards in the range of 0.1–100 µg/mL, accounting for matrix effects via standard addition .
- Validation : Include recovery assays (spiked samples) and inter-day precision tests (RSD < 5%) .
Q. Why do solubility values for this compound vary across literature sources?
- Temperature : Solubility increases with temperature (e.g., 25°C vs. elevated temps).
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubilities.
- Solution pH : The amine group protonates in acidic media, enhancing water solubility .
Q. What mechanistic insights can be gained from studying this compound in azo dye synthesis?
- Answer : As a diazotization precursor, it forms azo linkages (-N=N-) with electron-deficient aromatics. Key studies:
- Kinetics : Monitor reaction progress via UV-Vis at λ = 450–500 nm (azo bond absorbance) .
- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., nitroso derivatives) .
Q. Methodological Notes
Properties
IUPAC Name |
N-(4-aminophenyl)acetamide | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |
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InChI Key |
CHMBIJAOCISYEW-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Record name | P-AMINOACETANILIDE | |
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DSSTOX Substance ID |
DTXSID7024455 | |
Record name | 4-Aminoacetanilide | |
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Molecular Weight |
150.18 g/mol | |
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Physical Description |
P-aminoacetanilide appears as white or slightly reddish solid. (NTP, 1992), White or slightly reddish solid; Darkened by air; [Merck Index] Brown solid; [Acros Organics MSDS] | |
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Boiling Point |
513 °F at 760 mmHg (NTP, 1992) | |
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Solubility |
1 to 10 mg/mL at 77 °F (NTP, 1992) | |
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Vapor Pressure |
0.0000134 [mmHg] | |
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CAS No. |
122-80-5 | |
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Record name | N-(4-Aminophenyl)acetamide | |
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Record name | Acetamide, N-(4-aminophenyl)- | |
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Melting Point |
329 to 334 °F (NTP, 1992) | |
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